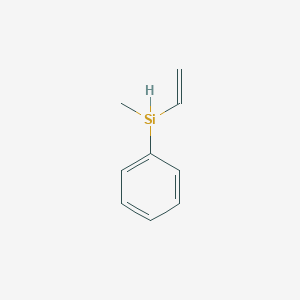

Methylphenylvinylsilane

Descripción

Propiedades

IUPAC Name |

ethenyl-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRFDZNGKYQSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17878-39-6 | |

| Record name | (Ethenylmethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Solubility of methylphenylvinylsilane in organic solvents

Executive Summary

Methylphenylvinylsilane (MPVS), specifically the hydrido-silane monomer (CAS: 17878-39-6), represents a critical organosilicon intermediate.[1] Its unique architecture—combining a reactive vinyl group, a bulky phenyl ring, and a silicon-hydride (Si-H) functionality—dictates a specific solubility profile essential for high-precision synthesis.[1]

For researchers in drug development and materials science, understanding the solubility of MPVS is not merely about dissolution; it is about preventing degradative solvolysis and optimizing reaction kinetics .[1] This guide moves beyond basic solubility tables to provide a mechanistic understanding of solvent interactions, enabling you to select the precise medium for polymerization, hydrosilylation, or purification workflows.[1]

Physicochemical Profile & Theoretical Solubility

MPVS is a lipophilic liquid at standard temperature and pressure.[1] Its solubility behavior is governed by the competition between its hydrophobic phenyl/methyl groups and the polarizable Si-H bond.[1]

Key Physicochemical Properties:

-

Refractive Index: 1.5125–1.5145 (High index due to phenyl group)[1]

-

Boiling Point: 56–57 °C @ 7 mmHg (approx. 170–180 °C at atm)[1]

-

Hansen Solubility Parameters (Estimated):

Implication: MPVS follows the "like dissolves like" principle but with a reactivity caveat. It is miscible with non-polar and moderately polar aprotic solvents but is reactive toward protic solvents.[1]

Solubility & Miscibility Landscape

Since MPVS is a liquid, we evaluate miscibility rather than solubility. The following data synthesizes empirical organosilicon behavior with specific monomer properties.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Miscibility Status | Mechanistic Interaction | Operational Note |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Fully Miscible | Ideal for polymerization and storage.[1] | |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Fully Miscible | Van der Waals (London Dispersion) | Excellent for extraction/precipitation of polar impurities.[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Dipole-induced dipole | Good for synthesis; monitor for HCl traces which catalyze Si-H decomposition.[1] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Fully Miscible | Lewis Acid-Base (O lone pair | Preferred for hydrosilylation reactions (stabilizes Pt catalysts).[1] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Partial / Variable | Dipole-Dipole mismatch | Phase separation may occur at low temps; Acetone is generally miscible but risky (aldol rxn).[1] |

| Polar Protic | Water | Immiscible / Reactive | Hydrophobic exclusion | DANGER: Slow hydrolysis to silanols/siloxanes.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive (Solvolysis) | Nucleophilic attack on Si | AVOID unless intentionally alkoxylating the silane.[1] |

Mechanistic Insights: The "Why" Behind the Protocol

The Phenyl Anchor Effect

The phenyl group on MPVS is not just steric bulk; it acts as a "solubility anchor" for aromatic solvents.[1] In toluene, the solvent molecules align with the MPVS phenyl ring via

The Protic Hazard (Solvolysis)

Unlike carbon-based analogs, the Si-H bond is susceptible to nucleophilic attack by protic solvents (ROH, H2O), often catalyzed by trace acids or bases.[1]

-

Observation: Evolution of hydrogen gas bubbles.

-

Result: Loss of stoichiometry and formation of alkoxysilane impurities.[1]

Visualization: Solubility Logic & Workflow

Figure 1: Solvent Interaction Mechanism

This diagram illustrates the dominant intermolecular forces governing MPVS miscibility.[1]

Caption: Interaction map showing compatible stabilization forces (green) vs. reactive degradation pathways (red).[1]

Experimental Protocols

Protocol A: Rapid Miscibility Screening (The Schlieren Test)

Use this self-validating protocol to verify solvent quality before scale-up.[1]

Objective: Determine if MPVS is fully miscible with a specific solvent batch without using analytical instrumentation.

-

Preparation:

-

Addition:

-

Add 100 µL of MPVS dropwise using a glass syringe.[1]

-

-

Observation (The Check):

-

Pass: The drop disappears instantly or forms transient "Schlieren" lines (wavy optical distortions) that vanish upon swirling.[1]

-

Fail (Immiscible): The drop falls to the bottom (density > solvent) or floats (density < solvent) as a distinct lens.[1]

-

Fail (Wet Solvent): Cloudiness or micro-bubbles appear within 30 seconds (indicates hydrolysis with moisture).[1]

-

Protocol B: Purification via Solubility Differential

Since MPVS is a high-boiling liquid, recrystallization is impossible.[1] Use this extraction logic.

Scenario: Removing polar catalyst residues or oxidized silanols from MPVS.[1]

-

Dissolution: Dissolve crude MPVS in Hexane (1:5 v/v). MPVS is fully miscible; polar impurities are not.[1]

-

Filtration: Pass the solution through a short plug of anhydrous Magnesium Sulfate (to dry) and Neutral Alumina (to adsorb polar silanols).[1]

-

Note: Do not use Silica Gel if the Si-H bond is acid-sensitive in your specific derivative, though neutral silica is usually acceptable.[1]

-

-

Evaporation: Remove Hexane under reduced pressure (Rotovap: 40°C, 200 mbar).

-

Validation: Check NMR. Absence of broad signals at 3.0-5.0 ppm confirms removal of silanol (Si-OH) species.[1]

Application Context in Drug Development

While MPVS is a materials precursor, its solubility logic applies directly to Sila-Drug synthesis (e.g., silicon-switch analogs of known drugs).[1]

-

Linker Chemistry: When attaching MPVS to a drug scaffold via hydrosilylation, use Toluene or THF .[1] Avoid DMF or DMSO if possible, as they can promote side reactions with the Si-H bond or complicate workup due to high boiling points.[1]

-

Purification: If your final drug candidate is a solid, MPVS (liquid) can be washed away using cold Methanol (if the drug is stable) or Acetonitrile , taking advantage of the phase separation or solubility differential.[1]

References

-

Gelest, Inc. (2023).[1] Reactive Silicones: Forging New Polymer Links. (Standard industry reference for silane reactivity). Retrieved from [Link]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent interactions).

Sources

Technical Comparative Analysis: Methylphenylvinylsilane (MPVS) vs. Dimethylvinylsilane (DMVS)

Executive Summary

In the precision engineering of organosilicon materials and pharmacophores, the selection between Methylphenylvinylsilane (MPVS) and Dimethylvinylsilane (DMVS) is rarely a matter of simple substitution. It represents a fundamental divergence in physicochemical trajectory.

DMVS (

MPVS (

This guide dissects the molecular architecture, reactivity kinetics, and application protocols for these two silanes, providing a self-validating framework for their selection in synthesis and material design.

Molecular Architecture & Physicochemical Profile

The starkest contrast lies in the optical and steric properties driven by the phenyl substituent.

Table 1: Comparative Physicochemical Properties

| Property | Dimethylvinylsilane (DMVS) | Methylphenylvinylsilane (MPVS) | Impact on Application |

| Formula | MPVS has higher C/Si ratio, increasing lipophilicity. | ||

| Molecular Weight | 86.21 g/mol | 148.28 g/mol | MPVS reduces volatility significantly. |

| Refractive Index ( | 1.39 (Low) | 1.51 - 1.52 (High) | Critical: MPVS is essential for index-matching in optical devices. |

| Density | ~0.67 g/mL | ~0.89 g/mL | MPVS provides higher mass density for barrier properties. |

| Stereochemistry | Achiral (Prochiral) | Chiral ( | MPVS creates enantiomeric possibilities in drug design. |

| Steric Bulk | Low (Cone angle small) | High (Phenyl shielding) | DMVS cures faster; MPVS requires tailored catalysis. |

Note: Properties refer to the hydro-silane (

Mechanistic Divergence: Sterics & Kinetics

The reactivity difference between DMVS and MPVS is governed by the Chalk-Harrod Mechanism of hydrosilylation.

Steric Hindrance & Electronic Effects

-

DMVS: The two methyl groups are electron-donating (+I effect) and sterically compact. This facilitates rapid oxidative addition of the Si-H bond to the Platinum(0) catalyst.

-

MPVS: The phenyl group is sterically bulky and electronically amphoteric (can be withdrawing via induction, donating via resonance).

-

Kinetic Consequence: The oxidative addition step is slower for MPVS due to steric crowding around the Si center.

-

Selectivity: The bulkiness of MPVS often suppresses

-elimination side reactions, leading to higher regioselectivity (anti-Markovnikov product) compared to DMVS.

-

Visualization: Hydrosilylation Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where MPVS encounters resistance.

Caption: The Chalk-Harrod cycle. MPVS kinetics are rate-limited at the Oxidative Addition step due to phenyl steric hindrance.

Synthetic Protocols & Utility

Protocol A: Synthesis of High-Refractive Index Silicone Resin (Using MPVS)

Objective: Create a transparent optical encapsulant (RI > 1.50) for LED packaging. Rationale: Standard DMVS silicones (RI ~1.40) cause light scattering at the diode interface. MPVS matches the RI of the epoxy/semiconductor, maximizing light extraction.

Materials:

-

Monomer: Methylphenylvinylsilane (or its chloro-precursor hydrolyzed to resin).

-

Crosslinker: Diphenylsilane (

) - Note: Using a phenyl-containing crosslinker maintains high RI. -

Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s catalyst).

Workflow:

-

Hydrolysis (if starting from chlorosilanes):

-

Mix

and -

Add dropwise to ice-water/acetone bath to control exotherm.

-

Wash organic layer to neutral pH. Strip solvent to yield Vinyl-functional Phenyl Resin .

-

-

Curing Formulation:

-

Mix Resin (Vinyl component) with Hydrogen-silane crosslinker (Stoichiometry: Si-H : Si-Vi = 1.2 : 1.0).

-

Crucial Step: Degas under vacuum (10 mmHg) for 20 mins. Phenyl resins trap bubbles more tenaciously than dimethyl resins due to higher viscosity.

-

Add Catalyst (10 ppm Pt).

-

-

Curing Profile:

-

Stage 1: 80°C for 1 hour (Gelation).

-

Stage 2: 150°C for 4 hours (Full cure).

-

Validation: Measure RI using an Abbe Refractometer. Target > 1.51.

-

Protocol B: Drug Discovery - Sila-Substitution (Bioisosteres)

Objective: Replace a carbon center with silicon to alter metabolic stability. Choice Logic:

-

Use DMVS precursors (

) to replace a gem-dimethyl carbon group (isostere of tert-butyl or isopropyl). -

Use MPVS precursors (

) to introduce a Chiral Silicon Switch .

Self-Validating Check:

-

If the target drug molecule has a chiral center at the substitution site, you must use MPVS and perform chiral resolution. DMVS cannot generate a chiral center (symmetry).

Applications: The Decision Matrix

When to choose which silane?

Caption: Decision logic for silane selection based on optical and kinetic requirements.

Optical Materials (The MPVS Domain)

In Light Emitting Diodes (LEDs), the "Light Extraction Efficiency" is limited by Total Internal Reflection (TIR).

-

DMVS Silicone (RI 1.40): Large mismatch with GaN chip (RI 2.4). High TIR loss.

-

MPVS Silicone (RI 1.52): Reduced mismatch. The phenyl rings increase electron density and polarizability, bending light more effectively.

-

Reference: High-refractive-index phenyl-silicone encapsulants are industry standard for high-brightness LEDs [1].

Drug Development (The Chiral Frontier)

Silicon bioisosteres are gaining traction.

-

DMVS is used to increase lipophilicity (Silicon "lipophilic switch") without adding complexity.

-

MPVS is used to probe stereoselective binding pockets. The

differentiation can exploit specific hydrophobic pockets in enzymes that

Safety & Handling

While both are organosilanes, their safety profiles differ due to volatility.

-

DMVS (Hydride/Chloro):

-

Flash Point: < 0°C (Highly Flammable).

-

Volatility: High vapor pressure. Inhalation hazard is significant.

-

Protocol: Handle strictly in a fume hood or glovebox.

-

-

MPVS (Hydride/Chloro):

-

Flash Point: ~58°C.[1]

-

Volatility: Lower, but still requires ventilation.

-

Toxicity: Phenyl silanes generally have lower acute inhalation toxicity than lower alkyl silanes, but skin absorption should be prevented.

-

Storage: Both must be stored under inert atmosphere (Nitrogen/Argon). Moisture triggers hydrolysis (releasing HCl for chlorosilanes or

References

-

High Refractive Index Silicone Systems. Shin-Etsu Chemical Co., Ltd. / Dow Silicones.

-

Silicon Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry. (General principle of Sila-substitution).

-

Hydrosilylation Catalysis: Mechanisms and Trends. Gelest, Inc. Technical Library.

-

Properties of Methylphenylvinylsilane (CAS 17878-39-6). [1]

-

Properties of Dimethylvinylsilane (CAS 18243-27-1).

Sources

The Allure of Light: An In-depth Technical Guide to the Optical Properties of Phenyl-Containing Vinyl Silanes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and application, the quest for novel compounds with tunable optical properties is a perpetual frontier. Among the vast array of functional molecules, phenyl-containing vinyl silanes have emerged as a compelling class of compounds, offering a unique synergy of a silicon scaffold with the rich photophysical characteristics of the styryl moiety. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles governing the optical behavior of these fascinating molecules. We will explore their synthesis, unravel the structure-property relationships that dictate their interaction with light, and provide detailed methodologies for their characterization, with a keen eye on their potential applications in biomedical research and drug development.

Introduction: The Silicon Advantage in π-Conjugated Systems

The incorporation of silicon into π-conjugated organic frameworks is a strategic design element that imparts a range of desirable properties. Unlike their carbon analogues, the silicon atom introduces unique electronic and structural perturbations that significantly influence the optical characteristics of the molecule. The Si-C bond, being longer and more polarizable than a C-C bond, along with the potential for σ-π conjugation, can lead to bathochromic (red) shifts in absorption and emission spectra.[1] Furthermore, the tetrahedral geometry and larger atomic radius of silicon can disrupt intermolecular packing in the solid state, mitigating aggregation-caused quenching and potentially enhancing emission quantum yields.

Phenyl-containing vinyl silanes, often referred to as styryl silanes, are archetypal examples of this synergy. The styryl group provides the core chromophore responsible for the absorption and emission of light, while the silane moiety offers a versatile handle for chemical modification and can modulate the electronic properties of the π-system.[2] This combination makes them attractive candidates for a variety of applications, from materials science to the development of fluorescent probes for biological imaging and sensing.

The Heart of the Matter: Synthesis of Phenyl-Containing Vinyl Silanes

The synthetic accessibility of phenyl-containing vinyl silanes is a key factor in their growing importance. Several robust methods exist for their preparation, with the choice of route often dictated by the desired substitution pattern and the nature of the silyl group.

Hydrosilylation of Phenylacetylenes: A Direct and Atom-Economical Approach

One of the most common and efficient methods for the synthesis of vinyl silanes is the hydrosilylation of alkynes. This reaction involves the addition of a Si-H bond across the carbon-carbon triple bond of a phenylacetylene derivative, typically catalyzed by a transition metal complex.

The choice of catalyst is critical in controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (cis- vs. trans-addition) of the reaction. While platinum-based catalysts like Karstedt's catalyst are widely used, recent advancements have seen the emergence of more earth-abundant and cost-effective catalysts based on metals like cobalt and nickel.[3][4]

Experimental Protocol: Synthesis of (E)-(4-methoxystyryl)dimethylsilane via Hydrosilylation

This protocol provides a representative example of a platinum-catalyzed hydrosilylation reaction.

Materials:

-

4-ethynylanisole

-

Dimethylsilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylanisole (1.0 eq) in anhydrous toluene in a Schlenk flask.

-

Add Karstedt's catalyst (typically 10-50 ppm relative to the alkyne).

-

Slowly add dimethylsilane (1.1 eq) to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired (E)-(4-methoxystyryl)dimethylsilane.

Causality in Experimental Choices:

-

Inert Atmosphere: Hydrosilanes can be sensitive to moisture and oxygen, which can lead to side reactions and catalyst deactivation.

-

Anhydrous Solvent: Water can react with the hydrosilane and the catalyst.

-

Catalyst Concentration: A low catalyst loading is typically sufficient and economically favorable. Higher concentrations can sometimes lead to side products.

-

Stoichiometry: A slight excess of the hydrosilane is often used to ensure complete consumption of the alkyne.

Other Synthetic Routes

Alternative synthetic strategies include the reaction of vinyl Grignard reagents with chlorosilanes and palladium-catalyzed cross-coupling reactions. The choice of method depends on the availability of starting materials and the desired complexity of the final molecule.

Unveiling the Optical Landscape: Photophysical Properties

The optical properties of phenyl-containing vinyl silanes are governed by the electronic transitions within the styryl chromophore, which are modulated by the nature of the substituents on the phenyl ring and the silicon atom.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet or visible light by these molecules promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

-

Effect of Phenyl Substituents: Electron-donating groups (EDGs) such as methoxy (-OCH3) or dimethylamino (-N(CH3)2) attached to the phenyl ring generally cause a bathochromic shift (a shift to longer wavelengths) in the λmax.[5] This is because these groups increase the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) can have a more complex effect, but often also lead to a red-shift by lowering the energy of the LUMO.[5]

-

Influence of the Silyl Group: The silicon atom can influence the electronic properties through σ-π conjugation, where the low-lying σ* orbitals of the Si-C bonds can interact with the π* orbitals of the styryl system. This interaction can lower the energy of the LUMO, contributing to a bathochromic shift compared to carbon analogues.

| Compound | Substituent (para-) | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |

| (Styryl)dimethylsilane | -H | ~248 | ~15,000 | Cyclohexane |

| (4-Methoxystyryl)dimethylsilane | -OCH₃ | ~259 | ~18,000 | Cyclohexane |

| (4-(Dimethylamino)styryl)dimethylsilane | -N(CH₃)₂ | ~285 | ~25,000 | Cyclohexane |

Table 1: Representative UV-Vis Absorption Data for para-Substituted (Styryl)dimethylsilanes. (Note: These are representative values and can vary with the specific silyl group and solvent.)

Fluorescence Spectroscopy

Upon absorption of light, the excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

The fluorescence quantum yield (ΦF), which is the ratio of the number of emitted photons to the number of absorbed photons, is a critical parameter that quantifies the efficiency of the fluorescence process. It is highly dependent on the molecular structure and the surrounding environment.

-

Structural Rigidity and Quantum Yield: Molecules that are more rigid tend to have higher fluorescence quantum yields. This is because non-radiative decay pathways, such as molecular vibrations and rotations, are suppressed. The bulky silyl group can contribute to steric hindrance that restricts the rotation around the vinyl C-C bond, thus enhancing fluorescence.

-

Substituent Effects on Emission: Similar to absorption, the position of the emission maximum (λem) is influenced by substituents. EDGs on the phenyl ring typically lead to a red-shift in the emission spectrum.

-

Intramolecular Charge Transfer (ICT): In molecules with strong donor and acceptor groups, photoexcitation can lead to a significant redistribution of electron density, forming an intramolecular charge transfer (ICT) state. These ICT states are often highly sensitive to solvent polarity and can result in large Stokes shifts.

| Compound | Substituent (para-) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent |

| (Styryl)dimethylsilane | -H | ~310 | ~0.1 | ~62 | Cyclohexane |

| (4-Methoxystyryl)dimethylsilane | -OCH₃ | ~335 | ~0.3 | ~76 | Cyclohexane |

| (4-(Dimethylamino)styryl)dimethylsilane | -N(CH₃)₂ | ~380 | ~0.6 | ~95 | Cyclohexane |

Table 2: Representative Fluorescence Data for para-Substituted (Styryl)dimethylsilanes. (Note: These are representative values and can vary significantly with the specific silyl group and solvent.)

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ is a commonly used standard (ΦF = 0.546).[6]

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample solution (phenyl-containing vinyl silane)

-

Standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Solvent

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:[7]

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Causality in Experimental Choices:

-

Low Absorbance: High concentrations can lead to re-absorption of emitted light (inner filter effect), which results in an underestimation of the quantum yield.

-

Same Solvent: The quantum yield can be solvent-dependent, so using the same solvent for the sample and standard is crucial for accurate comparison.

-

Corrected Spectra: It is important to use a fluorometer that provides corrected emission spectra to account for the wavelength-dependent sensitivity of the detector.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams are provided.

Caption: General workflow for the synthesis of phenyl-containing vinyl silanes via hydrosilylation.

Caption: Simplified Jablonski diagram illustrating the photophysical processes.

Applications in the Realm of Life Sciences and Drug Development

The tunable optical properties and the versatility of silane chemistry make phenyl-containing vinyl silanes promising candidates for a range of applications in the life sciences.

-

Fluorescent Probes and Bioimaging: By incorporating specific functional groups, these molecules can be designed as fluorescent probes that target particular cellular components or respond to changes in their microenvironment (e.g., pH, polarity). The silane moiety can be used for covalent attachment to biomolecules or for incorporation into larger silica-based nanoparticles for enhanced stability and delivery.[8][9]

-

Drug Delivery Systems: Functionalized silanes can be used to coat the surface of drug-loaded nanoparticles, improving their biocompatibility and enabling targeted delivery.[10][11] The fluorescent properties of the silane itself could provide a means to track the delivery vehicle within a biological system. For example, amino-functionalized silanes can be used to coat magnetic nanoparticles for the delivery of antibiotics.[10]

-

High-Throughput Screening: The development of fluorescent assays is a cornerstone of modern drug discovery. Phenyl-containing vinyl silanes with environmentally sensitive fluorescence could potentially be used to develop novel assays for screening compound libraries against specific biological targets.

Conclusion and Future Outlook

Phenyl-containing vinyl silanes represent a versatile and powerful class of molecules with a rich and tunable photophysical landscape. The ability to systematically modify their structure through established synthetic routes allows for the fine-tuning of their absorption and emission properties, making them highly adaptable for a variety of applications. As our understanding of the intricate interplay between the silicon atom and the π-conjugated system deepens, we can expect to see the emergence of novel phenyl-containing vinyl silanes with even more sophisticated optical functionalities. For researchers in drug development and the broader life sciences, these compounds offer a promising toolkit for creating the next generation of fluorescent probes, imaging agents, and smart drug delivery systems. The future for these luminous silicon-containing molecules is, indeed, bright.

References

- Ushakov, N. V., Finkel'shtein, E. S., & Portnykh, E. B. (2000). Synthesis and photophysical properties of cyclosiloxanes with substituted naphthyl groups. Russian Chemical Bulletin, 49(10), 1735-1740.

- Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states. Chemical Reviews, 103(10), 3899-4032.

- Birks, J. B. (1970).

- Thomas, C. M., & Jitao, L. (2007). Hydrosilylation of styrene with various hydrosilanes or siloxanes catalyzed by Co(tpy)Br2@SiO2/K2CO3.

- Wang, L., & Tan, W. (2010). Silane modification of mesoporous materials for the optimization of antiviral drug adsorption and release capabilities in vaginal media.

- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of fluorescence quantum yields.

- Gitlin, I., Carmi, Y., & Cohen, R. (2009). Photophysical properties of trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate, a new structural analog of thioflavin T. Journal of Physical Chemistry B, 113(16), 5499-5506.

- Gotor, R., Ortí, E., & Viruela, R. (2018). Confinement of a Styryl Dye into Nanoporous Aluminophosphates: Channels vs. Cavities. The Journal of Physical Chemistry C, 122(30), 17384-17394.

- RSC Publishing. (2013). Analytical Methods. Royal Society of Chemistry.

- Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.

- Inagi, S., & Tomita, I. (2013). π-Conjugated polymers and their application in organic and hybrid organic-silicon solar cells. Polymer Journal, 45(2), 127-142.

- Vallet-Regí, M., Balas, F., & Arcos, D. (2007). Functionalized mesoporous silica nanoparticles as delivery systems for doxorubicin: drug loading and release.

- Oro, L. A., & Claver, C. (Eds.). (2008). Tailor-made synthesis of hydrosilanols, hydrosiloxanes, and silanediols catalyzed by di-silyl rhodium(III) and iridium(III) complexes. John Wiley & Sons.

- Sastre-Santos, Á., & Fernández-Lázaro, F. (2019). Spectroscopic and time-dependent DFT study of the photophysical properties of substituted 1,4-distyrylbenzenes. The Journal of Physical Chemistry A, 123(32), 6965-6975.

- Wang, L., & Wang, K. (2013). Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications.

- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.

- Esteruelas, M. A., & Oliván, M. (2017). Tailor-made synthesis of hydrosilanols, hydrosiloxanes, and silanediols catalyzed by di-silyl rhodium(III) and iridium(III) complexes. Accounts of Chemical Research, 50(5), 1072-1083.

- Bio-protocol. (2017).

- Kira, M., & Iwamoto, T. (2002). Novel stable silicon-based π-electron systems: synthesis, unique structure, and properties of cyclic, spiroconjugated, and cumulative silicon–silicon doubly-bonded compounds. Journal of Organometallic Chemistry, 646(1-2), 3-17.

- Zuo, G., & Lieber, C. M. (2020). Temperature-assisted gas-phase silanization using different silanes for actomyosin-based nanodevices.

- Nakajima, Y., & Sato, S. (2018). Catalytic hydrosilane synthesis via reduction of alkoxysilanes with boranes.

- Pappas, I., Treacy, S., & Chirik, P. J. (2016). Alkene hydrosilylation using tertiary silanes with α-diimine nickel catalysts. Redox-active ligands promote a distinct mechanistic pathway from platinum catalysts. Journal of the American Chemical Society, 138(21), 6689-6692.

- Stott, T. L., & Wolf, M. O. (2018). (a) Representative σ-conjugated, π-conjugated and hybrid materials. (b) Synthesis of cyanovinylsilanes.

-

Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. Retrieved from [Link]

- Tamao, K., & Scheschkewitz, D. (2017). π-Electron systems containing Si=Si double bonds. Proceedings of the Japan Academy, Series B, 93(7), 449-462.

Sources

- 1. π-Electron systems containing Si=Si double bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinine sulfate [omlc.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Viscosity and Density of Methylphenylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylphenylvinylsilane

Methylphenylvinylsilane is an organosilane compound with the chemical formula C₉H₁₂Si. Its structure, featuring methyl, phenyl, and vinyl groups attached to a central silicon atom, makes it a valuable precursor and intermediate in the synthesis of various silicone polymers and other organosilicon materials. The physical properties of this monomer, particularly its viscosity and density, are crucial for handling, processing, and for predicting the characteristics of the resulting polymers.

Density of Methylphenylvinylsilane

The density of a material is a fundamental physical property, defined as its mass per unit volume. For liquids like methylphenylvinylsilane, density is an important parameter for process design, fluid dynamics calculations, and quality control.

Available Density Data

| Temperature (°C) | Density (g/mL) | Source |

| 25 | 0.89 | ChemicalBook[1] |

| Not Specified | 0.891 | Gelest, Inc.[2] |

It is important to note that a Material Safety Data Sheet for methylphenylvinylsilane indicates a specific gravity of 0.89.[3]

Viscosity of Methylphenylvinylsilane

Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in applications involving fluid transfer, mixing, and formulation. For a monomer like methylphenylvinylsilane, viscosity data is essential for designing and controlling polymerization processes.

Current Data Availability

As of the latest review of publicly accessible information, specific experimental viscosity data for methylphenylvinylsilane is limited. One Material Safety Data Sheet explicitly states that viscosity information is "Not available".[3] This suggests a scarcity of published experimental measurements for this particular property.

The lack of readily available viscosity data underscores the need for experimental determination for applications where this property is critical.

Experimental Determination of Density and Viscosity

Given the limited published data, this section outlines standard experimental protocols for the determination of density and viscosity for a liquid such as methylphenylvinylsilane. These methods are widely accepted and provide a framework for generating the necessary data in a laboratory setting.

Density Measurement Protocol

A common and straightforward method for determining the density of a liquid is through the use of a pycnometer or a vibrating tube densitometer.

Protocol using a Pycnometer:

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer using an analytical balance.

-

Sample Filling: Fill the pycnometer with methylphenylvinylsilane, ensuring no air bubbles are present. The temperature of the sample should be controlled and recorded.

-

Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Viscosity Measurement Protocol

The viscosity of liquids can be determined using various types of viscometers, with the capillary viscometer being a common choice for liquids of low to moderate viscosity.

Protocol using a Capillary Viscometer:

-

Instrument Setup: Select a calibrated capillary viscometer of the appropriate size for the expected viscosity range.

-

Sample Loading: Introduce a precise volume of methylphenylvinylsilane into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: Draw the liquid up through the capillary to the starting mark and measure the time it takes for the liquid to flow between two marked points under the influence of gravity.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Conclusion

This technical guide consolidates the currently available data on the density of methylphenylvinylsilane and highlights the absence of readily accessible viscosity data. The provided density value of approximately 0.89 g/mL at ambient temperature serves as a crucial parameter for researchers and chemical engineers. For applications where viscosity is a critical factor, experimental determination is strongly recommended. The outlined protocols for density and viscosity measurement offer a standardized approach to obtaining this vital information. Further research into the temperature-dependent behavior of these properties would be highly beneficial for the broader scientific and industrial communities utilizing this versatile organosilane compound.

References

-

Gelest, Inc. VINYLPHENYLMETHYLSILANE. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methylphenylvinylsilane. Available at: [Link]

Sources

The Genesis of Functionality: A Technical Review of Methylphenylvinylsilane Synthesis

Content Type: Technical Guide & Literature Review Target Audience: Researchers, Application Scientists, and Materials Engineers in Biomaterials/Drug Delivery.[1] Focus: Synthesis, mechanistic evolution, and protocol validation of Methylphenylvinylsilane (MPVS).

Executive Summary: The "Chimeric" Monomer

Methylphenylvinylsilane (MPVS), specifically the hydrido-functional variant (Ph(Me)(Vi)SiH , CAS 17878-39-6), represents a pinnacle of organosilicon asymmetry.[1] For researchers in drug delivery and optical biomaterials, this molecule is not merely a reagent; it is a structural architect .

-

The Phenyl Group: Imparts high refractive index (RI > 1.[2]50) and thermal stability, critical for intraocular lenses (IOLs) and robust encapsulation matrices.

-

The Vinyl Group: Provides a "handle" for radical polymerization or hydrosilylation.

-

The Hydride (Si-H): Acts as the active site for cross-linking via platinum-catalyzed addition curing.[1]

This guide reconstructs the synthesis history of MPVS, moving from early Grignard "sledgehammer" approaches to precise modern reductions, providing a validated roadmap for synthesizing high-purity monomers for sensitive applications.[1]

Historical Evolution: From Patents to Purity[1]

The synthesis of MPVS tracks the maturation of organosilicon chemistry from the post-war "Direct Process" boom to the fine chemical precision required by modern photonics.

Era 1: The Grignard Dawn (1940s–1950s)

In the early 1950s, the demand for silicones with higher thermal stability than polydimethylsiloxane (PDMS) drove the incorporation of phenyl groups. The foundational work, exemplified by US Patent 2,637,738 (1953) , established the Grignard reagent as the primary tool for breaking Si-Cl bonds to introduce organic substituents.[1]

-

Challenge: Controlling substitution on polychlorosilanes (e.g., SiCl4 or MeSiCl3) to prevent over-alkylation (forming R3SiCl or R4Si).

-

Solution: Stepwise addition. The industry settled on Methylphenyldichlorosilane (PhMeSiCl2) as the "pivot" intermediate.

Era 2: The Hydride Shift (1960s–Present)

While the chlorosilane precursor (Ph(Me)(Vi)SiCl) was useful for hydrolysis into resins, the hydrido-silane (Ph(Me)(Vi)SiH) became crucial for "Addition Cure" systems.[1] This required a reliable reduction step that would not hydrogenate the vinyl group.

-

Breakthrough: The use of Lithium Aluminum Hydride (LiAlH4) .[3][4][5][6] Unlike catalytic hydrogenation, LiAlH4 chemoselectively reduces the Si-Cl bond to Si-H without touching the C=C vinyl bond under controlled conditions.[1]

Technical Core: Validated Synthesis Workflows

The following protocols represent the "Gold Standard" laboratory routes, synthesized from historical patent literature and modern organic synthesis practices.

Workflow A: The Asymmetric Construction (Grignard)

Objective: Synthesis of Chloro(methyl)(phenyl)(vinyl)silane (Precursor).[1] Reaction: PhMeSiCl2 + ViMgCl → Ph(Me)(Vi)SiCl + MgCl2

| Parameter | Specification | Causality / Rationale |

| Starting Material | Methylphenyldichlorosilane (99%) | Using the di-substituted precursor minimizes side products compared to starting from MeSiCl3.[1] |

| Reagent | Vinylmagnesium Chloride (1.6M in THF) | THF promotes the solubility of the Grignard species; Vinyl-MgCl is sterically small enough to substitute efficiently.[1] |

| Temperature | 0°C to Room Temp | Critical: Higher temperatures promote double substitution to Ph(Me)(Vi)2Si.[1] |

| Stoichiometry | 1.0 : 1.05 (Silane : Grignard) | A slight excess of Grignard ensures conversion, but too much risks disubstitution.[1] |

Step-by-Step Protocol:

-

Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon. Moisture will hydrolyze chlorosilanes instantly to HCl and siloxanes.[1]

-

Solvation: Charge flask with PhMeSiCl2 and anhydrous THF (5 volumes). Cool to 0°C.[1]

-

Addition: Add ViMgCl dropwise over 2 hours. Note: The exotherm must be controlled to prevent thermal scrambling of substituents.

-

Workup: Filter off MgCl2 salts under inert atmosphere (Schlenk filtration). Distill the filtrate.

-

Target: Collect fraction boiling at ~80°C (4 mmHg).

Workflow B: The Chemoselective Reduction

Objective: Conversion to Methylphenylvinylsilane (Target Monomer). Reaction: 4 Ph(Me)(Vi)SiCl + LiAlH4 → 4 Ph(Me)(Vi)SiH + LiAlCl4

Step-by-Step Protocol:

-

Slurry Prep: Suspend LiAlH4 (0.25 eq) in anhydrous diethyl ether at 0°C. Ether is preferred over THF here to facilitate salt precipitation.

-

Addition: Add the purified Chloro-precursor dropwise.

-

Reflux: Warm to room temperature and reflux gently for 4 hours to drive the Si-Cl → Si-H conversion.

-

Quench: Extreme Caution. Cool to 0°C. Quench excess hydride with Glauber’s salt (Sodium Sulfate Decahydrate) or ethyl acetate. Do not use water directly; the H2 evolution is violent.

-

Isolation: Filter solids. Fractional distillation yields the product.

Mechanistic Visualization

The following diagram illustrates the "Stepwise Asymmetrization" required to synthesize MPVS, highlighting the divergence between the Resin route (Hydrolysis) and the Monomer route (Reduction).

Caption: The synthesis pathway of Methylphenylvinylsilane, demonstrating the critical divergence between industrial resin production and high-purity monomer synthesis via hydride reduction.

Key Properties & Quality Control

For drug delivery applications (e.g., cross-linking hydrogels), purity is paramount.[1]

| Property | Value | Relevance to Application |

| Boiling Point | 56-57°C @ 7 mmHg | Allows for high-vacuum distillation to remove heavier siloxanes.[1][2] |

| Refractive Index | ~1.512 | High RI confirms the presence of the Phenyl group (vs. ~1.40 for PDMS).[1] |

| Density | 0.89 g/mL | - |

| Purity Marker (IR) | 2150 cm⁻¹ (Si-H) | Strong absorption band confirms successful reduction.[1] |

| Impurity Marker | 1000-1100 cm⁻¹ (Si-O-Si) | Presence indicates moisture contamination/hydrolysis.[1][2] |

References

-

Hurd, D. T. (1953).[1] Vinyl-substituted Organosilicon Compounds and Method of Making the Same.[1][7][8][9]U.S. Patent 2,637,738 .[1]

-

Foundational text establishing the Grignard synthesis of vinyl-silanes.[1]

-

-

ChemicalBook. (2025).[1][10][11] Methylphenylvinylsilane (CAS 17878-39-6) Product Properties and Synthesis.[1]

-

Source for physical property data (BP, RI) and CAS verification.[1]

-

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) Reduction Mechanism.[1][3][4][5][6]

- Authoritative reference for the mechanism of chemoselective reduction of halides to hydrides.

-

Organic Chemistry Portal. (2024).[1] Synthesis of Vinylsilanes.[7][8][9][12]

-

Modern review of catalytic and Grignard approaches to vinyl-silicon bond formation.[1]

-

Sources

- 1. METHYLPHENYLVINYLSILANE | 17878-39-6 [chemicalbook.com]

- 2. JP2008137960A - Adamantane compound and its manufacturing method - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 7. Vinylsilane synthesis [organic-chemistry.org]

- 8. WO2020169507A1 - An anti-rust composition for metal surface and a method of anti-rust treatment on metal surface - Google Patents [patents.google.com]

- 9. CN103012798A - Preparation method of methyl phenyl vinyl silicone resin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Synthesis of Vinyl-Terminated Polyphenylmethylsiloxane (PMPS) via Anionic Ring-Opening Polymerization

Application Note: AN-SIL-2024-005

Abstract & Introduction

Polyphenylmethylsiloxane (PMPS) is a critical class of silicone polymers distinguished by the presence of phenyl groups on the siloxane backbone. Unlike standard polydimethylsiloxane (PDMS), the incorporation of phenyl groups significantly enhances thermal stability, radiation resistance, and optical properties—specifically the refractive index (RI). While PDMS typically exhibits an RI of ~1.40, PMPS can achieve indices between 1.46 and 1.54 depending on phenyl content [1].

This Application Note details the synthesis of vinyl-terminated polyphenylmethylsiloxane using Anionic Ring-Opening Polymerization (AROP) . This method is superior to hydrolytic condensation for producing high-grade optical fluids or elastomer precursors because it allows for precise control over molecular weight (

Target Applications:

-

High-Refractive-Index (HRI) encapsulants for LEDs.[1]

-

Space-grade lubricants (radiation resistance).

-

Precursors for Platinum-catalyzed (Addition) cure elastomers.

Chemical Mechanism: Anionic Ring-Opening Polymerization (AROP)

The synthesis relies on the equilibration of cyclic siloxanes initiated by a strong base. The reaction is thermodynamically controlled, meaning the system will eventually reach an equilibrium mixture of linear polymer chains and cyclic oligomers.[2]

The Reaction Pathway

The process involves three distinct phases:

-

Initiation: The base catalyst (e.g., Potassium Silanolate) attacks the silicon atom of the cyclic monomer (

), opening the ring. -

Propagation/Equilibration: The active silanolate chain end attacks other cyclic rings or linear chains, redistributing siloxane units.

-

Termination (Chain Transfer): The presence of a "blocker" (Divinyltetramethyldisiloxane) determines the final chain length. The active chain attacks the blocker, capping the polymer with a vinyl group.

Reaction Workflow Diagram

The following diagram illustrates the critical process flow, emphasizing the purification steps required to remove volatile cyclic oligomers (a common impurity in phenyl silicones).

Figure 1: Process flow for the synthesis of Vinyl-Terminated PMPS via AROP. Note the critical stripping step to remove equilibrium cyclics.

Materials & Equipment

Reagents

| Component | Role | Specific Chemical | Notes |

| Monomer | Backbone Source | 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane ( | |

| End-Blocker | Chain Terminator | 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane | Determines |

| Catalyst | Initiator | Potassium Silanolate or TMAH | TMAH (Tetramethylammonium hydroxide) is transient (decomposes >150°C), leaving no solid residue, but K-silanolate is more robust for high-phenyl content. |

| Neutralizer | Quenching | Phosphoric Acid or Silyl Phosphate | Used if alkali catalyst (K-silanolate) is used. |

Equipment

-

Reactor: Glass-lined or stainless steel reactor with mechanical stirring (high viscosity capability).

-

Vacuum System: Capable of <5 mmHg for stripping.

-

Heating: Oil bath or mantle capable of 160°C.

-

Inert Atmosphere: Dry Nitrogen (

) line.

Experimental Protocol

Target: Synthesis of 100g Vinyl-Terminated PMPS (Viscosity ~1000 cSt).

Step 1: Stoichiometric Calculation (The "Expertise" Check)

Before starting, you must calculate the ratio of Monomer to End-Blocker. The number average molecular weight (

-

Note: Phenyl silicones have a higher density (~1.10 g/cm³) than PDMS (~0.97 g/cm³). Adjust volume calculations accordingly.

Step 2: Drying and Pre-treatment

Causality: Water acts as a chain transfer agent, creating silanol (

-

Charge the reaction vessel with the calculated amount of cyclic monomer (

or mixed methylphenyl cyclics). -

Heat to 100°C under a gentle

purge for 1 hour to remove trace moisture.

Step 3: Catalysis and Equilibration

-

Add the End-Blocker (Divinyltetramethyldisiloxane).[1]

-

Add Catalyst: 50-100 ppm of Potassium Silanolate (active base equivalent).

-

Ramp Temperature: Increase to 140°C - 150°C.

-

Agitation: Stir vigorously. Phenyl groups are bulky; diffusion is slower than in PDMS synthesis.

-

Time: Maintain reaction for 4–6 hours.

-

Validation: Take a small sample. Check Refractive Index (RI).[3] The RI should stabilize when the ring-opening is complete and equilibrium is reached.

-

Step 4: Neutralization

Critical Step: The catalyst must be deactivated to prevent "back-biting" (reversion to cyclic monomers) during the high-temperature stripping phase [4].

-

Cool to 80°C.

-

Add a stoichiometric excess (1.1x) of Phosphoric Acid or Silyl Phosphate to neutralize the Potassium Silanolate.

-

Stir for 1 hour.

Step 5: Vacuum Stripping (Devolatilization)

Why? Equilibrium polymerization of siloxanes always yields 10–15% cyclic oligomers. These are volatile and will "fog" optical devices if not removed.

-

Increase temperature to 160°C.

-

Apply vacuum gradually to <5 mmHg.

-

Strip for 2–3 hours until no more distillate collects in the cold trap.

Step 6: Filtration

-

Cool to <60°C.

-

Filter through a 0.45

pressure filter to remove the potassium phosphate salts formed during neutralization.

Characterization & Quality Control

Key Metrics Table

| Test | Method | Expected Result | Purpose |

| Appearance | Visual | Crystal Clear, Colorless | Turbidity indicates residual salts or water. |

| Refractive Index | Refractometer | 1.46 – 1.54 | Verifies Phenyl content integration. |

| Vinyl Content | ~0.2 - 2.0 wt% | Confirms functionalization for crosslinking. | |

| Volatile Content | Gravimetric (150°C/1h) | < 1.0% | Ensures effective stripping of cyclics. |

NMR Analysis

The vinyl group (

-

Calculation: Integrate the Vinyl area vs. the Phenyl/Methyl area to calculate the precise Molecular Weight.

Troubleshooting Guide

Issue 1: Haze or Cloudiness

-

Cause: Incomplete neutralization or poor filtration of salts.

-

Fix: Ensure the acid/base ratio is correct. Use a finer filter aid (e.g., Diatomaceous earth) during filtration.

Issue 2: Viscosity Drift (Post-Synthesis)

-

Cause: "Live" catalyst remaining. If the catalyst isn't fully killed, the polymer will depolymerize back to cyclics over time.

-

Fix: Verify neutralization. If using TMAH, ensure temperature exceeded 150°C to decompose the catalyst fully.

Issue 3: Low Refractive Index

-

Cause: Loss of phenyl monomer or poor incorporation.

-

Fix: Check the RI of the starting monomer. Ensure the reaction reached equilibrium (longer time or higher catalyst load).

References

-

Refractive Index of Polysiloxanes: Synthesis and Studies on the Effect of Phenyl Side–Chain Content on Refractive Index of Polysiloxane Resin. ResearchGate. Link

-

Ring-Opening Polymerization Mechanism: Chojnowski, J. (2022). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones (Gelest).[2][4] Link

-

Monomer Reactivity (

vs -

Removal of Cyclic Oligomers: Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. PubMed (NIH). Link

Sources

High-Refractive Index Optical Coatings via Methylphenylvinylsilane (MPVS) Incorporation

Application Note: AN-OPT-2026-05

Executive Summary

This guide details the protocol for incorporating methylphenylvinylsilane (MPVS) units into siloxane-based optical coatings. Unlike standard polydimethylsiloxanes (PDMS, RI

The inclusion of the phenyl group increases polarizability (boosting RI and thermal stability), while the vinyl group serves as the reactive handle for rapid, shrinkage-controlled curing via hydrosilylation. This protocol outlines the synthesis of a high-purity MPVS-based resin and its subsequent formulation into a UV/thermal-cure optical coating.

Chemical Rationale & Mechanism

The utility of MPVS lies in its dual-functionality. In optical coating design, we balance optical performance (Refractive Index) with mechanical integrity (Crosslink Density).

-

Refractive Index (RI) Enhancement: The phenyl ring (

-electron system) increases the molar refraction of the siloxane backbone. -

Cure Site: The vinyl group (

) allows for Platinum-catalyzed hydrosilylation (addition cure). This mechanism releases no byproducts (unlike condensation cure), ensuring void-free coatings critical for high-transmission optics.

Mechanistic Pathway

The following diagram illustrates the incorporation logic:

Figure 1: Workflow for converting MPVS monomer into a crosslinked optical network.

Pre-Synthesis Considerations (Critical Quality Attributes)

Before initiating synthesis, ensure raw materials meet the following specifications to prevent optical haze or yellowing.

| Component | Chemical Identity | Function | Purity Requirement |

| MPVS Precursor | Methylphenylvinylchlorosilane (CAS 17306-05-7) | Source of Vinyl/Phenyl units | >98% (GC); Iron < 1 ppm (prevents yellowing) |

| RI Booster | Diphenylsilanediol (DPSD) | Increases Phenyl content | >99%; White crystalline powder |

| Solvent | Toluene or Xylene | Reaction medium | Anhydrous (<50 ppm water) |

| Neutralizer | Sodium Bicarbonate ( | Acid scavenger | USP Grade |

Safety Warning: Chlorosilanes release corrosive HCl upon contact with moisture. All synthesis steps in Protocol A must be performed under a dry nitrogen blanket.

Protocol A: Synthesis of High-RI Vinyl-Phenyl Resin

Objective: Create a soluble, vinyl-functionalized polysiloxane resin (V-Resin) suitable for coating formulations.

Equipment

-

500 mL 3-neck round-bottom flask (RBF) equipped with:

-

Mechanical stirrer (Teflon blade)

-

Reflux condenser[1]

-

Dropping funnel

-

Nitrogen inlet

-

-

Rotary Evaporator

Step-by-Step Methodology

-

Solvent Preparation: Charge the RBF with 100 mL Toluene and 0.1 mol Diphenylsilanediol (DPSD) . Stir at 40°C until fully dissolved. Rationale: DPSD provides the high-phenyl backbone necessary for RI > 1.50.

-

Acid Scavenger Addition: Add 1.2 equivalents of Pyridine or Sodium Bicarbonate relative to the chlorosilane content. Rationale: Neutralizes HCl generated in step 3 to prevent uncontrolled polymerization.

-

MPVS Incorporation (Dropwise Addition): Load 0.1 mol Methylphenylvinylchlorosilane into the dropping funnel. Add dropwise to the RBF over 30 minutes while maintaining temperature at 0–5°C (ice bath).

-

Critical Control: Exothermic reaction. Rapid addition causes localized overheating, leading to polydispersity (haze).

-

-

Hydrolysis & Condensation: Once addition is complete, warm to room temperature. Add 5 mL distilled water slowly. Heat to 80°C and reflux for 4 hours.

-

Purification (The "Optical Wash"):

-

Cool to room temperature.

-

Wash the organic layer 3x with deionized water until the aqueous phase is neutral (pH 7).

-

Why: Residual salts or acid cause coating delamination and corrosion of electronic substrates.

-

-

Isolation: Dry the organic layer over anhydrous Magnesium Sulfate (

). Filter. Remove toluene via rotary evaporation (50°C, 20 mbar).-

Yield: Viscous, clear colorless liquid.

-

Target Vinyl Content: 0.2 – 0.4 mol/100g.

-

Protocol B: Optical Coating Formulation & Cure

Objective: Formulate the V-Resin into a curable coating using Platinum-catalyzed hydrosilylation.

Formulation Table

| Component | Role | Mass (Parts) |

| V-Resin (from Protocol A) | Base Polymer | 100.0 |

| Phenyl-tris(dimethylsiloxy)silane | Crosslinker (Si-H) | Calculate for Si-H/Vinyl ratio = 1.2 : 1.0 |

| 1-Ethynyl-1-cyclohexanol (ECH) | Inhibitor | 0.05 (Controls pot life) |

| Karstedt’s Catalyst (Pt) | Catalyst | ~5 ppm Pt content |

Curing Workflow

-

Mixing: Mix V-Resin and Inhibitor (ECH) first. Ensure complete dissolution.

-

Note: Adding catalyst before inhibitor can cause premature gelling ("snap cure").

-

-

Crosslinker Addition: Add the Si-H crosslinker. Mix gently to avoid introducing air bubbles. Degas in a vacuum chamber (-0.09 MPa) for 10 minutes.

-

Catalyst Addition: Add Karstedt’s catalyst. Mix for 60 seconds. Pot life is approximately 4 hours at 25°C.

-

Application: Spin coat (2000 rpm, 30s) or dispense onto the optical substrate (Glass, Polycarbonate, or LED die).

-

Cure Schedule:

-

Stage 1: 80°C for 30 minutes (Solvent evaporation/Initial set).

-

Stage 2: 150°C for 1 hour (Full crosslinking).

-

Validation & Characterization

To ensure the coating meets "Pharmaceutical/Optical Grade" standards, perform the following validation assays.

A. Chemical Structure Verification (FTIR)[5]

-

Method: ATR-FTIR on the cured film.

-

Pass Criteria:

-

Disappearance of Si-H peak (~2160 cm⁻¹).

-

Retention of Si-Ph (Phenyl) peak (~1130 cm⁻¹, 1430 cm⁻¹).

-

Absence of Si-OH (Silanol) broad band (~3400 cm⁻¹), indicating full condensation.

-

B. Optical Properties[6][7][8][9]

-

Refractive Index: Measure using an Abbe Refractometer at 589 nm.

-

Target: > 1.540.

-

-

Transmittance: UV-Vis Spectrophotometer (400–800 nm).

-

Target: > 90% transmission at 450 nm (critical for blue LEDs).

-

C. Thermal Stability (TGA)

-

Method: Thermogravimetric Analysis, ramp 10°C/min in Air.

-

Target: 5% weight loss temperature (

) > 300°C.-

Explanation: MPVS phenyl groups provide superior thermal resistance compared to alkyl-silicones.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Haze / Cloudiness | Incompatible precursors or water contamination. | Ensure DPSD is fully dissolved before adding chlorosilane. Dry all solvents. |

| Yellowing | Platinum reduction or Iron contamination. | Reduce Pt concentration; ensure chlorosilane purity; use clean glass reactors. |

| Tacky Surface (Under-cure) | "Catalyst Poisoning" or incorrect stoichiometry. | Check substrate for sulfur/amines (poisons Pt). Verify Si-H/Vinyl ratio is > 1.0. |

| Cracking | Crosslink density too high. | Reduce the amount of crosslinker or introduce a chain extender (linear PDMS). |

References

- Synthesis of High Refractive Index Phenyl Silicone Resin.

-

Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency. Source: MDPI, Polymers, 2021. URL:[Link]

-

Hydrosilylation Mechanism and Catalysis. Source:Semantic Scholar / Review of Platinum-Based Hydrosilylation Catalysts, 2020. URL:[Link]

-

Methylphenylvinylchlorosilane Property Data. Source: PubChem Compound Summary (CAS 17306-05-7).[5] URL:[Link]

-

Synthesis of Hydrogen-Containing Methyl Phenyl Silicone Resins. Source: ResearchGate, 2020. URL:[Link]

Sources

- 1. photonics.com [photonics.com]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinylmethyl(phenyl)chlorosilane | C9H11ClSi | CID 87042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: A Scientist's Guide to Preventing Gelation in Methylphenylvinylsilane Polymerization

Welcome to the technical support center for advanced polymer synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of questions and answers to directly address the common and frustrating issue of premature gelation during the polymerization of methylphenylvinylsilane. By understanding the causality behind this phenomenon, you can better control your reactions to produce soluble, well-defined polymers.

Section 1: Foundational Principles & Frequently Asked Questions

Q: What is gelation in the context of polymer chemistry, and why is it a problem?

A: Gelation is the formation of a cross-linked, three-dimensional polymer network from a solution of monomers or soluble polymers.[1] This process marks the transition from a liquid state (a 'sol,' where individual polymer chains are dissolved) to a semi-solid or solid state (a 'gel,' where a single, sample-spanning molecule is formed).[2]

The point at which an infinite, insoluble network first appears is known as the "gel point." For researchers aiming to synthesize soluble, processable materials, gelation is often a catastrophic event. A gelled product is typically insoluble in all solvents, cannot be characterized by standard techniques like Gel Permeation Chromatography (GPC), and is unusable for applications requiring solution-based processing or thermoplastic behavior.

Q: What chemical features of methylphenylvinylsilane make it particularly susceptible to gelation during polymerization?

A: The propensity of methylphenylvinylsilane to gel stems from a combination of factors related to its vinyl and silyl moieties:

-

High Reactivity of the Vinyl Group: The vinyl group is readily polymerized through various mechanisms, including free-radical and anionic pathways. However, this high reactivity can also lead to undesirable side reactions.

-

Chain Transfer Reactions: The growing polymer chain's active center (a radical or an anion) can be transferred to another molecule, terminating the original chain but creating a new active site.[3] When this transfer occurs onto an existing polymer chain ("chain transfer to polymer"), it creates a branch point. An accumulation of these branches ultimately leads to a cross-linked network.[3][4] The presence of the silicon atom and phenyl group can influence the susceptibility of nearby protons to abstraction.

-

Side Reactions in Anionic Polymerization: In anionic polymerization, highly reactive initiators like organolithiums can not only attack the vinyl double bond but can also potentially attack the Si-Phenyl or Si-Methyl bonds, leading to unintended coupling and cross-linking reactions.[5][6]

Section 2: Troubleshooting Guide: Common Gelation Scenarios

This section addresses specific experimental failures and provides causal explanations and actionable solutions.

Q: My anionic polymerization of methylphenylvinylsilane with n-butyllithium gelled almost instantly upon adding the initiator. What is the most likely cause?

A: This is a classic symptom of contamination by protic impurities (like water) or oxygen in a living anionic polymerization system.

Causality: Anionic polymerization requires extremely stringent anhydrous and anaerobic conditions.[7] The initiator, n-butyllithium (n-BuLi), is a potent nucleophile and a very strong base.

-

Reaction with Water: If even trace amounts of water are present in your monomer or solvent, the n-BuLi will be instantly quenched. More importantly, water can act as a coupling agent, leading to rapid gelation.

-

Reaction with Oxygen: Oxygen can also react with the propagating carbanions, leading to various side reactions that terminate chains and can contribute to cross-linking.

-

Initiator Reactivity: The high reactivity of n-BuLi can sometimes lead to side reactions with the monomer itself, especially at higher temperatures.[6][8]

Solution Workflow:

-

Rigorous Purification: Monomer and solvent purification is non-negotiable. Both methylphenylvinylsilane and your solvent (e.g., THF, hexane) must be rigorously dried. See Protocol 1 for a detailed methodology.

-

Inert Atmosphere Technique: All polymerizations must be conducted under a high-purity inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox.

-

Temperature Control: Initiate the polymerization at low temperatures (e.g., -78 °C) to minimize side reactions and better control the initiation rate.[5]

Q: My free-radical polymerization using AIBN produced an insoluble, gelled product. How can I synthesize a soluble polymer?

A: Uncontrolled free-radical polymerization of reactive monomers often leads to gelation due to a high incidence of chain transfer to the polymer backbone.[3][4]

Causality: In free-radical polymerization, the concentration of growing radical chains is very low. As the reaction proceeds and polymer concentration increases, the probability of a growing radical abstracting a hydrogen atom from a neighboring polymer chain becomes significant. This creates a new radical site on the polymer backbone, which can then initiate the growth of a new chain, forming a branched structure. This cascade of branching events quickly leads to a cross-linked network.

Solution: Employ a Chain Transfer Agent (CTA)

The most effective way to prevent this is to introduce a chain transfer agent (CTA) into the reaction. CTAs intentionally terminate growing chains while generating a new, less reactive radical that reinitiates polymerization.[9] This process helps to:

-

Control Molecular Weight: Higher concentrations of CTA lead to lower average molecular weight.

-

Suppress Gelation: By keeping the polymer chains shorter, the probability of chain transfer to the polymer is significantly reduced.[9]

| Chain Transfer Agent (CTA) | Typical Application | Key Considerations |

| Dodecanethiol (DDT) | General-purpose control for vinyl monomers | Effective and widely used. Strong odor. |

| Carbon Tetrabromide (CBr₄) | Highly effective for styrenics/acrylates | High chain transfer constant; use at low concentrations. |

| Thioglycolic Acid | Introduces a carboxylic acid end-group | Useful for creating functional polymers. |

This table summarizes common chain transfer agents and their general characteristics.

Q: I'm attempting a controlled radical polymerization (RAFT) to achieve a well-defined polymer, but my reaction mixture becomes extremely viscous or gels. What's going wrong?

A: While Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers excellent control, gelation can still occur if the reaction is not properly optimized.[10]

Causality: RAFT polymerization relies on a rapid equilibrium between active (propagating radical) and dormant (polymer-RAFT adduct) chains.[10] If this equilibrium is not well-established, the concentration of active radicals can become too high, leading to irreversible termination and branching reactions characteristic of conventional free-radical polymerization.

Primary Troubleshooting Points:

-

Incorrect [Monomer]:[CTA]:[Initiator] Ratio: This is the most critical parameter. Too little RAFT agent (CTA) relative to the initiator will result in a system that behaves more like a conventional free-radical polymerization. A common starting point is a ratio of [CTA]/[Initiator] between 5 and 10.

-

Poor CTA Choice: The RAFT agent must be appropriate for the monomer. For vinylsilanes, dithioesters or trithiocarbonates are often suitable choices.[11][12]

-

High Temperature: While heat is required to decompose the radical initiator (e.g., AIBN), excessive temperatures can increase the rate of irreversible side reactions.[13][14] Polymerizations are often run between 60-80 °C.

Section 3: Protocols for Success

Protocol 1: Rigorous Monomer and Solvent Purification for Anionic Polymerization

This protocol is essential for preventing premature termination and gelation in anionic systems.

-

Pre-Drying: Stir the monomer (methylphenylvinylsilane) and solvent (e.g., THF) over calcium hydride (CaH₂) overnight at room temperature under an inert atmosphere. This removes the bulk of the water.

-

Distillation: Assemble a distillation apparatus that has been oven-dried and cooled under vacuum.

-

Solvent Distillation: Distill the solvent from a potent drying agent. For THF, a common choice is a sodium/benzophenone ketyl. The deep blue/purple color of the ketyl indicates an anhydrous, oxygen-free solvent. Distill directly into the reaction flask under argon.

-

Monomer Distillation: Distill the pre-dried monomer from CaH₂ under reduced pressure. Collect the distillate in a flame-dried Schlenk flask under argon.

-

Storage: Store the purified monomer and solvent in sealed flasks over molecular sieves (for solvent) inside a glovebox to prevent re-contamination.

Protocol 2: Controlled Free-Radical Polymerization using a Chain Transfer Agent

This protocol provides a starting point for synthesizing soluble poly(methylphenylvinylsilane) via a free-radical route.

-

Reactant Preparation: In a Schlenk flask, add methylphenylvinylsilane (e.g., 5 g), a radical initiator such as AIBN (e.g., 0.5 mol% relative to monomer), the chosen chain transfer agent (e.g., Dodecanethiol, 1-2 mol% relative to monomer), and an appropriate solvent (e.g., toluene or THF).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring & Termination: Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR. Once the desired conversion is reached, terminate the reaction by cooling it to room temperature and exposing it to air.

-

Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol).[15][] Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Section 4: Analytical & Characterization Techniques

Q: How can I monitor my reaction in-situ to predict the onset of gelation?

A: The most direct method is by monitoring the viscosity of the reaction mixture. A sudden, sharp increase in viscosity is a strong indicator that you are approaching the gel point. This can be done qualitatively by observing the stirring behavior (e.g., the magnetic stir bar slowing or stopping) or quantitatively using an in-line viscometer.

Q: My reaction yielded a product, but I'm unsure if it's branched or cross-linked. How can I use Gel Permeation Chromatography (GPC) to check?

A: GPC separates polymers based on their hydrodynamic volume (size in solution).[17][18] It is an invaluable tool for detecting branching and the presence of insoluble fractions.

-

Solubility Test: First, attempt to dissolve a small amount of your polymer in a suitable GPC solvent (e.g., THF). If it does not fully dissolve, you have a gel.

-

GPC Analysis: If the polymer dissolves, inject it into the GPC system.

-

Soluble, Linear Polymer: A successful reaction will show a single, relatively symmetric peak, allowing for the calculation of molecular weight (Mn, Mw) and polydispersity (PDI).[19]

-

High Molecular Weight Shoulder: The presence of a "shoulder" on the high molecular weight (shorter retention time) side of the main peak indicates the formation of large, branched polymer chains.

-

Insoluble Microgels: If cross-linking has occurred but a macroscopic gel has not formed, insoluble microgels may be present. These are often filtered out by the GPC's inline filters, leading to a lower-than-expected detector signal and potential pressure buildup in the system.

-

References

-

Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. (2023). Semantic Scholar. [Link]

-

Ma, T., Luo, H., et al. (2023). Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. MDPI. [Link]

-

Anionic Vinyl Polymerization. (n.d.). De Gruyter. [Link]

-

Ahmed, E. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research. [Link]

-

Pekcan, Ö. (2017). GELATION MECHANISMS. ResearchGate. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]